molecular formula C29H58O2 B1217430 Nonacosanoic acid CAS No. 4250-38-8

Nonacosanoic acid

Cat. No.: B1217430
CAS No.: 4250-38-8
M. Wt: 438.8 g/mol
InChI Key: IHEJEKZAKSNRLY-UHFFFAOYSA-N
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Description

Nonacosanoic acid is a very long-chain fatty acid comprising of 29 carbon atoms. It has a role as a plant metabolite. It is a straight-chain saturated fatty acid and a prostaglandin A1.
, also known as nonacosylic acid or nonacosylate, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. can be converted into 28-methylthis compound and omega-hydroxythis compound. Outside of the human body, can be found in potato. This makes a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Soil Microbiology and Plant Waxes

Long-chain paraffins like nonacosane, from which nonacosanoic acid can potentially be derived, are known to reach the soil from plants and are degraded by microorganisms. A study on the soil bacterium Micrococcus cerificans revealed its ability to grow on cabbage paraffin (n-nonacosane) and potentially convert it into other compounds, though this compound was not directly detected in this process (Hankin & Kolattukudy, 1968).

2. Identification in Natural Products

This compound has been identified as a constituent in various natural products. For instance, it was isolated from the stems of Butea monosperma, along with other compounds, indicating its presence in certain plants and its potential utility in phytochemical studies (Mishra, Shukla, & Kumar, 2000).

3. Nonclinical Statistics and Drug Development

Although not directly related to this compound, the field of nonclinical statistics, which includes the study of chemical identification and biological properties of new molecular entities, provides a context where compounds like this compound could be studied for their potential applications in drug development and other scientific disciplines (Altan & Kolassa, 2019).

4. Biomass-Derived Chemical Production

Research in biomass-derived organic acid production, such as itaconic acid, provides insights into the potential of converting organic compounds (potentially including this compound) into useful industrial and pharmaceutical products. This research is particularly relevant in the context of sustainable chemical industry development (Teleky & Vodnar, 2019).

5. Isolation and Analysis in Soil Studies

Studies on soil organic matter have led to the development of extraction methods for specific components, including long-chain aliphatic materials like this compound. For example, supercritical CO₂ extraction has been used to isolate long-chain aliphatics from soils, indicating the potential for this compound to be studied in the context of soil science and organic chemistry (Schulten & Schnitzer, 1991).

Safety and Hazards

When handling Nonacosanoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

nonacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-28H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEJEKZAKSNRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195284
Record name Nonacosanoic acid
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Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nonacosanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4250-38-8
Record name Nonacosanoic acid
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Record name Nonacosanoic acid
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Record name Nonacosanoic acid
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Record name Nonacosanoic acid
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Record name NONACOSANOIC ACID
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Record name Nonacosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A polymer dispersion of carboxylic acid silver salts - carboxylic acids - silver bromide (Composition H - 5) was produced in the same manner as in Example 1 except that a mixture of 272 g of behenic acid and 82 g of an equimolar mixture of C24H49COOH, C26H53COOH and C28H57COOH was used instead of the mixture of 272 g of behenic acid and 82 g of C26H53COOH.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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